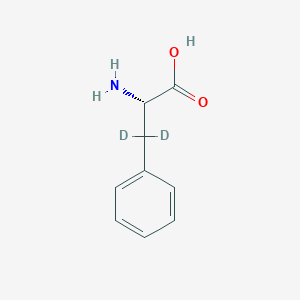
Butyric-3,3-D2 acid
描述
Butyric-3,3-D2 acid is a deuterated form of butyric acid, where the hydrogen atoms at the third carbon position are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. Butyric acid itself is a short-chain fatty acid with the chemical formula C4H8O2, known for its role in various biological processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Butyric-3,3-D2 acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired isotopic composition.
化学反应分析
Types of Reactions: Butyric-3,3-D2 acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: Conversion to butyric anhydride or butyryl chloride.
Reduction: Formation of butanol through catalytic hydrogenation.
Substitution: Formation of esters and amides through reactions with alcohols and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as phosphorus pentoxide or thionyl chloride.
Reduction: Catalysts like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Acid catalysts for esterification and ammonia or amines for amidation.
Major Products:
Oxidation: Butyric anhydride, butyryl chloride.
Reduction: Butanol.
Substitution: Butyric esters, butyramides.
科学研究应用
Butyric-3,3-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent in cancer research.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the context of colorectal cancer.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of butyric-3,3-D2 acid involves its interaction with cellular pathways and molecular targets. In biological systems, it is known to modulate gene expression and influence cellular differentiation and apoptosis. The deuterium atoms in this compound can provide insights into the metabolic fate of butyric acid and its derivatives, helping to elucidate the underlying mechanisms of its biological effects.
相似化合物的比较
Butyric Acid: The non-deuterated form, widely studied for its biological and industrial applications.
Indole-3-Butyric Acid: A plant growth regulator with similar structural features but different biological functions.
Propionic Acid: Another short-chain fatty acid with distinct metabolic and industrial roles.
Uniqueness: Butyric-3,3-D2 acid is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution allows researchers to track the metabolic pathways and interactions of butyric acid with greater precision, providing deeper insights into its biological and chemical properties.
属性
IUPAC Name |
3,3-dideuteriobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-CBTSVUPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















